![molecular formula C8H7F6O7P B12576549 Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate CAS No. 184291-93-8](/img/structure/B12576549.png)
Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of trifluoroacetyl groups and a phosphoryl moiety, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate typically involves the reaction of methyl propanoate with trifluoroacetic anhydride and a phosphorylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphoryl derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphonate compounds.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of functionalized phosphonates .
Scientific Research Applications
Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate involves its interaction with specific molecular targets. The trifluoroacetyl groups and phosphoryl moiety play crucial roles in its reactivity and interactions. The compound can act as a phosphorylating agent, transferring its phosphoryl group to other molecules, thereby modifying their chemical properties and activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl (bis(2,2,2-trifluoroethoxy)phosphoryl)acetate
- Ethyl (bis(2,2,2-trifluoroethoxy)phosphoryl)acetate
Uniqueness
Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate is unique due to its specific combination of trifluoroacetyl and phosphoryl groups, which confer distinct chemical properties and reactivity. This makes it particularly
Properties
CAS No. |
184291-93-8 |
|---|---|
Molecular Formula |
C8H7F6O7P |
Molecular Weight |
360.10 g/mol |
IUPAC Name |
methyl 2-bis[(2,2,2-trifluoroacetyl)oxy]phosphorylpropanoate |
InChI |
InChI=1S/C8H7F6O7P/c1-3(4(15)19-2)22(18,20-5(16)7(9,10)11)21-6(17)8(12,13)14/h3H,1-2H3 |
InChI Key |
WIZYRHJRONCRMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)P(=O)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride](/img/structure/B12576473.png)
![2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12576477.png)
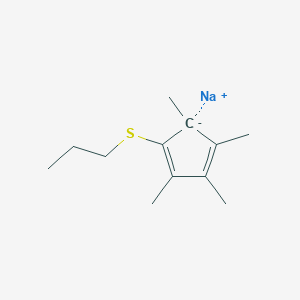
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12576485.png)
![N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12576486.png)
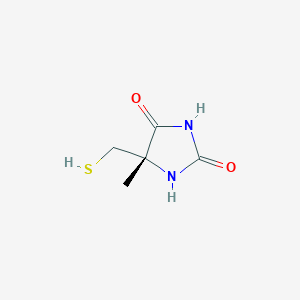
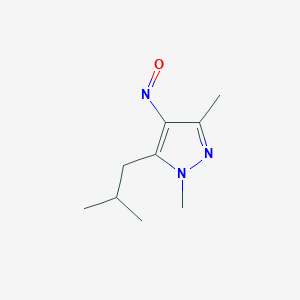
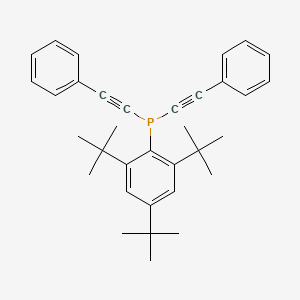
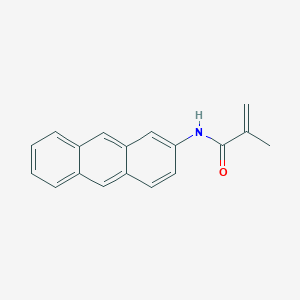
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12576523.png)
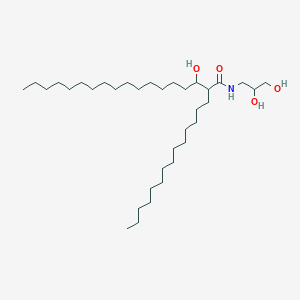
![Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B12576540.png)
![3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12576545.png)
